2-Tert-butoxy-4-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-4-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butoxy group and an isopropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-4-isopropylphenol typically involves the alkylation of phenol with tert-butyl alcohol and isopropyl alcohol under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves the formation of a tert-butyl cation and an isopropyl cation, which then react with the phenol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of reactants and efficient removal of by-products, leading to higher yields and purity of the final product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-4-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The tert-butoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2-Tert-butoxy-4-isopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-4-isopropylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological effects. The tert-butoxy and isopropyl groups can influence the compound’s solubility and reactivity, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenol: Similar structure but lacks the isopropyl group.
2-Isopropylphenol: Similar structure but lacks the tert-butoxy group.
4-Isopropylphenol: Similar structure but lacks the tert-butoxy group.
Uniqueness
2-Tert-butoxy-4-isopropylphenol is unique due to the presence of both tert-butoxy and isopropyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H20O2 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-4-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)10-6-7-11(14)12(8-10)15-13(3,4)5/h6-9,14H,1-5H3 |
InChI Key |
XCHZFYDQNCAKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.